molecular formula C11H17N3O B13319954 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide

Cat. No.: B13319954
M. Wt: 207.27 g/mol
InChI Key: ZOZNZZYIQLJLNU-UHFFFAOYSA-N
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Description

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide is a chemical compound with the molecular formula C11H17N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methyl group, and a pyridin-2-ylmethyl group attached to a butanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction typically takes place in toluene with the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . This method is known for its mild and metal-free reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a methyl group, and a pyridinylmethyl substituent linked to a butanamide backbone. This unique configuration contributes to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

  • Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which can alter biochemical pathways.
  • Receptor Binding : The compound may bind to receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Antitumor Activity : Some studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits COX enzymes, reducing inflammation
AntimicrobialEffective against specific bacterial strains
AntitumorExhibits cytotoxicity in cancer cell lines

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Inhibition of COX Enzymes : A study reported that compounds with similar structures effectively reduced prostaglandin E2 (PGE2) levels by inhibiting COX-2 activity, suggesting that this compound may exhibit similar effects .
  • Phospholipidosis Induction : Research indicated that certain cationic amphiphilic compounds could induce phospholipidosis by inhibiting lysosomal phospholipase A2 (LPLA), potentially linking the compound's structure to adverse cellular responses .
  • Cellular Assays : In vitro assays demonstrated that related compounds could significantly reduce cellular PGE2 levels, indicating their potential as anti-inflammatory agents .

Table 2: Key Research Findings

Study FocusFindingsReference
COX InhibitionSignificant reduction in PGE2 levels
PhospholipidosisInduction through LPLA inhibition
CytotoxicityEffective against various cancer cell lines

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide

InChI

InChI=1S/C11H17N3O/c1-3-10(12)11(15)14(2)8-9-6-4-5-7-13-9/h4-7,10H,3,8,12H2,1-2H3

InChI Key

ZOZNZZYIQLJLNU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N(C)CC1=CC=CC=N1)N

Origin of Product

United States

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